5-Chloro-2-methylquinazolin-4(3H)-one, with the molecular formula and CAS number 19407-56-8, belongs to the quinazolinone family of compounds. Quinazolinones are known for their pharmacological versatility, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties . The presence of both chlorine and methyl groups in its structure enhances its potential as a therapeutic agent.
The synthesis of 5-Chloro-2-methylquinazolin-4(3H)-one typically involves cyclization reactions. A common method includes the reaction of 2-amino-5-chlorobenzonitrile with acetic anhydride under reflux conditions. This reaction leads to the formation of the quinazolinone ring, which can be purified through recrystallization.
Industrial Methods: For large-scale production, continuous flow reactors may be utilized to optimize reaction conditions, enhancing yield and purity. Advanced purification techniques such as chromatography are also employed to achieve high-quality products.
The molecular structure of 5-Chloro-2-methylquinazolin-4(3H)-one is characterized by a fused bicyclic system consisting of a quinazoline core. The compound features:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are often used to confirm the structure and purity of the synthesized compound.
5-Chloro-2-methylquinazolin-4(3H)-one can participate in various chemical reactions:
The mechanism of action for 5-Chloro-2-methylquinazolin-4(3H)-one involves its interaction with specific biological targets such as enzymes and receptors. The compound may modulate enzyme activity or receptor binding, leading to various therapeutic effects. The precise pathways depend on the specific biological context and derivatives being studied .
Physical properties such as melting point and solubility are crucial for determining the compound's behavior in biological systems and during synthesis.
5-Chloro-2-methylquinazolin-4(3H)-one has several notable applications:
Research continues into optimizing its therapeutic applications and understanding its interactions at the molecular level.
Quinazolin-4(3H)-one represents a privileged bicyclic scaffold in drug discovery, consisting of a benzene ring fused to a pyrimidin-4(3H)-one moiety. This structure confers remarkable versatility in drug design due to its hydrogen-bond accepting capacity at the carbonyl oxygen (O4) and C2 nitrogen (N1), along with tunable electronics at positions 2, 3, 5, 6, 7, and 8. The non-planar conformation induced by the partially saturated pyrimidinone ring enhances binding interactions with biological targets. Quinazolin-4(3H)-one derivatives exhibit diverse pharmacological profiles, including antibacterial, anticancer, anti-inflammatory, and anticonvulsant activities, largely attributable to their ability to mimic purine bases in biological systems [9]. The scaffold’s synthetic accessibility allows extensive structural diversification, enabling optimization of pharmacokinetic properties such as oral bioavailability—demonstrated by in vivo efficacy in mouse infection models for antibacterial quinazolinones [1] [6].
Table 1: Key Hydrogen Bonding Features of Quinazolin-4(3H)-one Scaffold
Atom | Bond Type | Medicinal Chemistry Significance |
---|---|---|
O4 | Hydrogen bond acceptor | Critical for interactions with serine proteases and kinase domains |
N1 | Hydrogen bond acceptor/donor | Participates in binding pocket recognition in enzymes |
N3 | Hydrogen bond donor (when substituted with H) | Enhances affinity for allosteric sites (e.g., PBP2a) |
C2 | Electrophilic center | Site for nucleophilic substitution to expand chemical space |
5-Chloro-2-methylquinazolin-4(3H)-one (CAS 19407-56-8) emerged as a structurally optimized derivative within quinazolinone antibacterial research. Initial investigations into quinazolinone antimicrobial properties date to mid-20th century screenings, but systematic structure-activity relationship studies began in earnest in the 1990s [9]. The specific incorporation of chlorine at position 5 and methyl at position 2 was first reported in synthetic chemistry literature during the 1970s, with early biological characterization indicating enhanced bioactivity compared to unsubstituted analogues [2] [5]. The compound gained research prominence following the discovery that certain quinazolinones overcome methicillin resistance in Staphylococcus aureus by targeting penicillin-binding protein 2a. Research evolution has since focused on elucidating its unique mechanism of action, particularly its dual inhibition of penicillin-binding protein 1 and penicillin-binding protein 2a, and synergistic potential with β-lactam antibiotics [1] [6]. Contemporary studies leverage its core structure as a template for developing next-generation antibiotics targeting multidrug-resistant pathogens [4].
The pharmacophore of 5-chloro-2-methylquinazolin-4(3H)-one comprises three critical elements:
The synergistic interplay between these features creates a balanced physicochemical profile (molecular weight 194.62 g/mol, PSA 44.7 Ų) conducive to cellular penetration and target binding, as evidenced by minimum inhibitory concentration values ≤1 μg/mL against methicillin-resistant Staphylococcus aureus strains for optimized derivatives [2] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0